Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Isopropyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of a trifluoromethyl group in the structure enhances its pharmacokinetic properties, making it a valuable compound in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by reacting 3,4-dimethoxyphenylhydrazine with an appropriate β-ketoester under acidic conditions to form the pyrazole ring, followed by cyclization with a suitable amidine to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Esterification: The final step involves esterification of the carboxylic acid group with isopropanol under acidic conditions to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the nitro groups (if present) can yield amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield corresponding aldehydes or acids, while substitution reactions can yield various trifluoromethyl derivatives.
Scientific Research Applications
Isopropyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases due to its pharmacokinetic properties and biological activity.
Biological Research: The compound is used to study the effects of trifluoromethyl groups on biological systems and their interactions with enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of isopropyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
Isopropyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its pharmacokinetic properties and biological activity compared to other similar compounds . This makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C19H18F3N3O4 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C19H18F3N3O4/c1-10(2)29-18(26)13-9-17-23-12(8-16(19(20,21)22)25(17)24-13)11-5-6-14(27-3)15(7-11)28-4/h5-10H,1-4H3 |
InChI Key |
UYBRZTOLWHAKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC(=C(C=C3)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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